N-(sec-butyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
Description
N-(sec-butyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic acetamide derivative featuring a thiazole core substituted at the 4-position with a ureido group linked to a para-tolyl moiety and an N-sec-butyl side chain. The structural complexity arises from the interplay of the thiazole ring, the urea linkage, and the hydrophobic sec-butyl and p-tolyl substituents, which may influence solubility, stability, and intermolecular interactions.
Properties
IUPAC Name |
N-butan-2-yl-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-4-12(3)18-15(22)9-14-10-24-17(20-14)21-16(23)19-13-7-5-11(2)6-8-13/h5-8,10,12H,4,9H2,1-3H3,(H,18,22)(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDZNJHAFNWUAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison
*Calculated using ChemDraw.
Crystallographic and Spectroscopic Differences
- N-(Thiazol-2-yl)acetamide () exhibits a planar thiazole ring with bond lengths of 1.32 Å (C=N) and 1.74 Å (C-S), stabilized by intermolecular N-H···O hydrogen bonds . The target’s 4-substitution and ureido group may introduce steric hindrance, altering packing efficiency and thermal stability.
Research Implications and Limitations
- Strengths: The target compound’s unique ureido-thiazole scaffold offers a novel platform for urease inhibition, combining hydrogen-bonding (urea) and hydrophobic (p-tolyl) motifs.
- Gaps : Direct biological and crystallographic data are lacking. Synthesis protocols and activity assays must be empirically validated.
- Future Directions : Optimize substituents (e.g., replacing sec-butyl with cyclopentyl) to balance solubility and activity .
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